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Abstract
Fentonium bromide (CAS Number: 5868-06-4) is a quaternary ammonium atropine derivative

with significant anticholinergic, antispasmodic, and anti-ulcerogenic properties.[1][2] As a

competitive antagonist of muscarinic acetylcholine receptors, it holds therapeutic relevance in

conditions characterized by cholinergic overactivity. This technical guide provides a

comprehensive overview of the core physicochemical and pharmacological characteristics of

Fentonium bromide, detailed experimental protocols for its evaluation, and a summary of its

toxicological profile. Its primary mechanism of action involves the blockade of muscarinic

receptors, though it has also been reported to act as an allosteric blocker of α12βγε nicotinic

receptors and a K(+)-channel opener.[1]

Physicochemical Properties
Fentonium bromide is a complex organic molecule with a precisely defined chemical structure

and molecular weight. These fundamental properties are critical for its formulation, dosage

calculations, and interpretation of experimental results. The key physicochemical data are

summarized in the tables below.
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Table 1: Chemical Identification and Nomenclature
Identifier Value

IUPAC Name

[8-Methyl-8-[2-oxo-2-(4-phenylphenyl)ethyl]-8-

azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-

phenylpropanoate bromide[2]

CAS Number 5868-06-4[1][2]

Chemical Formula C₃₁H₃₄BrNO₄[1][2]

Synonyms
Phentonium bromide, FA-402, Z-326,

Ketoscilium, Ulcesium[1]

ATC Code A03BB04[2]

Table 2: Molecular and Physical Data
Property Value

Molecular Weight 564.52 g/mol [1][2]

Exact Mass 563.1671 u[1]

Elemental Analysis
C: 65.96%, H: 6.07%, Br: 14.15%, N: 2.48%, O:

11.34%[1]

Melting Point 193-194°C or 203-205°C (with decomposition)

Optical Rotation [α]D²³: -5.68° (c=5 in DMF)

Solubility
≥ 3.25 mg/mL (5.76 mM) in a DMSO/Corn oil

mixture

Mechanism of Action: Muscarinic Receptor
Antagonism
Fentonium bromide exerts its primary pharmacological effects by acting as a competitive

antagonist at muscarinic acetylcholine receptors (mAChRs). These G-protein coupled

receptors are central to the parasympathetic nervous system and are involved in modulating

the activity of various tissues, including smooth muscle, cardiac muscle, and exocrine glands.
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There are five subtypes of muscarinic receptors (M1-M5), which couple to different G-proteins

to initiate distinct intracellular signaling cascades.

M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating Phospholipase C

(PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG).

This cascade ultimately results in an increase in intracellular calcium ([Ca²⁺]i) and the

activation of Protein Kinase C (PKC).

M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a

decrease in cyclic AMP (cAMP) levels and modulation of ion channels.

By binding to these receptors without activating them, Fentonium bromide prevents

acetylcholine from binding and initiating these downstream signals, thereby inhibiting

parasympathetic stimulation.
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Figure 1: Fentonium Bromide's Antagonism of the Gq-Coupled M3 Muscarinic Receptor

Pathway.

Experimental Protocols
The anticholinergic and anti-ulcerogenic activities of Fentonium bromide can be quantified

using established in vitro and in vivo models. The following sections provide detailed

methodologies for representative assays.
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In Vitro Anticholinergic Activity: Radioligand Binding
Assay
This protocol determines the binding affinity (Ki) of Fentonium bromide for a specific

muscarinic receptor subtype (e.g., M3) expressed in a cell line.

Objective: To quantify the affinity of Fentonium bromide for the human M3 muscarinic receptor.

Methodology:

Receptor Membrane Preparation:

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M3 muscarinic

receptor under standard conditions (e.g., 37°C, 5% CO₂).

Harvest the cells and prepare crude membrane fractions by homogenization in ice-cold

buffer followed by differential centrifugation.

Resuspend the final membrane pellet in an appropriate assay buffer and determine the

total protein concentration.

Competitive Binding Assay:

In a 96-well plate, incubate the receptor membranes with a fixed concentration of a

radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and

varying concentrations of Fentonium bromide.

Incubate the mixture at a controlled temperature (e.g., 25°C) for a duration sufficient to

reach equilibrium (e.g., 90 minutes).

Separation and Quantification:

Rapidly terminate the binding reaction by filtering the incubation mixture through glass

fiber filters using a cell harvester. This separates the membrane-bound radioligand from

the free radioligand.

Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1248990?utm_src=pdf-body
https://www.benchchem.com/product/b1248990?utm_src=pdf-body
https://www.benchchem.com/product/b1248990?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1248990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Measure the radioactivity trapped on the filters using a liquid scintillation counter.

Data Analysis:

Determine non-specific binding in the presence of a high concentration of an unlabeled

antagonist (e.g., 1 µM atropine).

Calculate the specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the Fentonium bromide

concentration to generate a competition curve.

Determine the IC₅₀ value (the concentration of Fentonium bromide that inhibits 50% of

specific radioligand binding) using non-linear regression analysis.

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant

for the receptor.
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Figure 2: Experimental Workflow for the In Vitro Radioligand Binding Assay.
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In Vivo Anti-Ulcerogenic Activity: Ethanol-Induced
Gastric Lesion Model
This protocol evaluates the gastroprotective effect of Fentonium bromide in a well-established

animal model of acute gastric injury.

Objective: To determine the efficacy of Fentonium bromide in preventing ethanol-induced

gastric ulcers in rats.

Methodology:

Animal Acclimatization and Grouping:

Use adult male Wistar rats, acclimatized to laboratory conditions for at least one week.

Fast the animals for 24 hours prior to the experiment, with free access to water.

Divide the animals into groups (n=6-8 per group): Vehicle Control, Ulcer Control (Ethanol),

Reference Drug (e.g., Omeprazole), and Fentonium Bromide treatment groups (e.g.,

multiple doses).

Dosing:

Administer the vehicle (e.g., saline or 1% Tween 80), Omeprazole (e.g., 20 mg/kg), or

Fentonium bromide (e.g., 1 mg/kg) via the desired route (e.g., intraperitoneal injection,

i.p.).[3]

Induction of Gastric Lesions:

One hour after drug administration, orally administer 100% ethanol (e.g., 5 mL/kg) to all

animals except the vehicle control group to induce gastric mucosal lesions.

Sample Collection and Evaluation:

One hour after ethanol administration, sacrifice the animals by a humane method.

Excise the stomachs, open them along the greater curvature, and gently rinse with saline

to remove gastric contents.
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Macroscopically examine the gastric mucosa for lesions (hemorrhagic streaks, ulcers).

Calculate the Ulcer Index (UI) by scoring the number and severity of lesions.

Calculate the percentage of inhibition of ulceration for each treatment group relative to the

ulcer control group using the formula: % Inhibition = [(UI_control - UI_treated) / UI_control]

x 100.

Histopathological Analysis (Optional):

Fix stomach tissue samples in 10% buffered formalin for subsequent histopathological

processing (embedding, sectioning, and staining with H&E) to assess the extent of

mucosal damage, edema, and inflammatory cell infiltration.

Toxicological Profile
The acute toxicity of Fentonium bromide has been evaluated in mice, providing critical data on

its safety margin. The route of administration significantly impacts its lethal dose.

Table 3: Acute Toxicity Data
Species Route of Administration LD₅₀ (mg/kg)

Mouse Intravenous (i.v.) 12.1

Mouse Subcutaneous (s.c.) >400

Mouse Oral >400

Conclusion
Fentonium bromide is a potent anticholinergic agent with a well-defined molecular structure

and molecular weight of 564.52 g/mol .[1] Its mechanism of action is primarily centered on the

competitive blockade of muscarinic acetylcholine receptors, which underpins its therapeutic

applications as an antispasmodic and anti-ulcerogenic drug. The experimental protocols

detailed in this guide provide a robust framework for the preclinical evaluation of its

pharmacological activity. The significant difference in its intravenous and oral/subcutaneous

LD₅₀ values highlights the impact of its quaternary ammonium structure on absorption. This
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technical guide serves as a foundational resource for researchers engaged in the further study

and development of Fentonium bromide and related anticholinergic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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